Cas no 1864342-02-8 (Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)-)

Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)-, is a specialized sulfonamide derivative featuring a cyclopropane ring and a tetrahydro-2H-pyran-4-yl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motifs, which can enhance binding affinity and metabolic stability. The cyclopropane ring contributes to conformational rigidity, while the tetrahydro-2H-pyran moiety offers improved solubility and pharmacokinetic properties. Its sulfonamide group provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of bioactive molecules. The compound's balanced lipophilicity and steric profile make it suitable for applications in drug discovery, particularly in targeting enzymes or receptors requiring constrained geometries.
Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- structure
1864342-02-8 structure
Product Name:Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)-
CAS No:1864342-02-8
MF:C8H15NO3S
MW:205.274601221085
MDL:MFCD31589638
CID:5608246
PubChem ID:130682752
Update Time:2025-10-28

Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)-
    • N-(Oxan-4-yl)cyclopropanesulfonamide
    • 1864342-02-8
    • EN300-842407
    • MDL: MFCD31589638
    • Inchi: 1S/C8H15NO3S/c10-13(11,8-1-2-8)9-7-3-5-12-6-4-7/h7-9H,1-6H2
    • InChI Key: OFVZANRMPJVCTN-UHFFFAOYSA-N
    • SMILES: C1(S(NC2CCOCC2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 205.07726451g/mol
  • Monoisotopic Mass: 205.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 342.2±52.0 °C(Predicted)
  • pka: 10.66±0.20(Predicted)

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Additional information on Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)-

Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- (CAS No. 1864342-02-8): A Comprehensive Overview in Modern Chemical Biology

The compound Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- (CAS No. 1864342-02-8) represents a fascinating intersection of synthetic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural framework, has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. The presence of both cyclopropane and tetrahydro-2H-pyran moieties imparts distinct physicochemical properties, making it a valuable scaffold for developing novel therapeutic agents.

In the realm of medicinal chemistry, the cyclopropane ring is renowned for its ability to enhance the metabolic stability and binding affinity of small molecules. This structural motif has been strategically incorporated into various drug candidates to improve their pharmacokinetic profiles. Concurrently, the tetrahydro-2H-pyran group introduces a polar, hydrogen-bonding capability, which can be exploited to modulate receptor interactions. The combination of these features in Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- makes it an intriguing candidate for further exploration.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Molecular modeling studies suggest that this molecule may exhibit promising interactions with a variety of biological targets. For instance, preliminary docking simulations have indicated potential binding to enzymes and receptors involved in inflammatory pathways. These findings align with the growing interest in developing targeted therapies for chronic inflammatory diseases.

The sulfonamide moiety is another key feature of this compound that warrants detailed discussion. Sulfonamides are well-documented pharmacophores with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The incorporation of a sulfonamide group into the cyclopropane-tetrahydro-2H-pyran framework of Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- could lead to novel derivatives with enhanced therapeutic potential. Researchers are currently exploring synthetic strategies to modify this core structure, aiming to optimize its biological efficacy.

One particularly exciting aspect of this compound is its potential role in the development of next-generation kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and other diseases. The unique structural features of Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- make it a promising candidate for designing kinase inhibitors with improved selectivity and potency. Preliminary experimental data have shown encouraging results in vitro, suggesting that further investigation is warranted.

The synthesis of this compound also presents an interesting challenge for organic chemists. The construction of the cyclopropane ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the tetrahydro-2H-pyran group necessitates sophisticated synthetic methodologies. However, recent advances in catalytic techniques have made it increasingly feasible to access such complex molecules efficiently.

In conclusion, Cyclopropanesulfonamide, N-(tetrahydro-2H-pyran-4-yl)- (CAS No. 1864342-02-8) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique combination of cyclopropane and tetrahydro-2H-pyran moieties offers a rich foundation for developing novel therapeutic agents. With ongoing research focused on optimizing its biological activity and exploring new synthetic routes, this compound is poised to make significant contributions to the field of chemical biology.

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